
7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EFDP or 7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It belongs to a class of compounds known as purine derivatives.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Research in chemical synthesis focuses on creating novel derivatives of purine connected to piperazine, aiming to find potent inhibitors for specific biological targets. A study by Konduri et al. (2020) designed and synthesized a series of purine linked piperazine derivatives to identify new inhibitors of Mycobacterium tuberculosis. The compounds targeted MurB to disrupt peptidoglycan biosynthesis, demonstrating antiproliferative effects against Mycobacterium tuberculosis H37Rv, with some analogs showing higher potencies compared to existing drugs like Ethambutol. This research highlights the compound's potential in developing preclinical agents for tuberculosis treatment (Konduri et al., 2020).
Anti-Microbial and Anti-Viral Applications
In the search for new antimicrobial and antiviral agents, derivatives of the compound have shown promising results. The marine-derived actinomycete Streptomyces sp. KMM 7210 produced bioactive metabolites, including a similar diketopiperazine derivative, exhibiting cytotoxic activities against sperm and eggs of sea urchins, suggesting potential antimicrobial applications (Sobolevskaya et al., 2007). Another study isolated diketopiperazine derivatives from Streptomyces sp. FXJ7.328, which displayed antiviral activity against influenza A virus, indicating the compound's potential in antiviral therapy (Wang et al., 2013).
Propriétés
IUPAC Name |
7-ethyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-6-4-5-7-14(13)20/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWPDWBFOOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

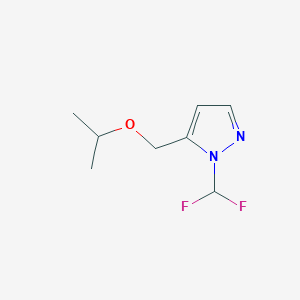
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)
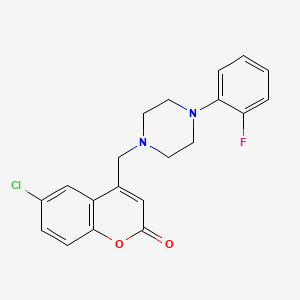
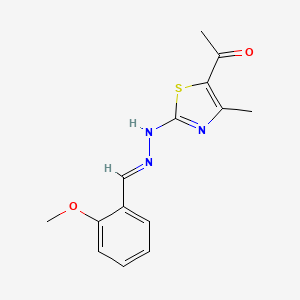
![7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2880367.png)
![2-imino-N,1-bis(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2880369.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one](/img/structure/B2880375.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-[(methoxyimino)methyl]ethanediamide](/img/structure/B2880376.png)
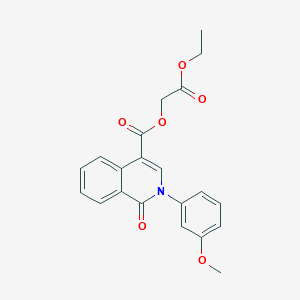
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2880380.png)
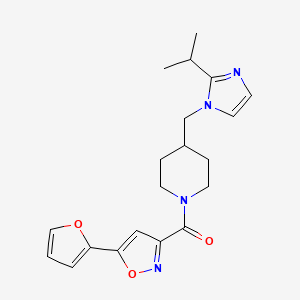
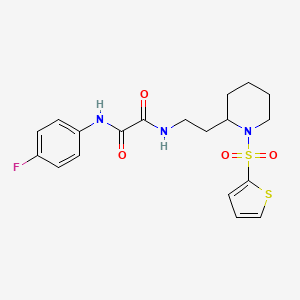
![Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2880384.png)